molecular formula C10H9N3O3 B13580358 4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole

4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole

Cat. No.: B13580358
M. Wt: 219.20 g/mol
InChI Key: VUMXARKXAKNHGL-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a 2-methoxy-4-nitrophenyl group. The pyrazole ring is aromatic, with two adjacent nitrogen atoms contributing to its electronic properties. The substituents—methoxy (electron-donating) and nitro (electron-withdrawing)—create a polarized electronic environment, influencing reactivity, solubility, and biological interactions. This compound’s structural uniqueness lies in the ortho-methoxy and para-nitro substitution pattern on the phenyl ring, which distinguishes it from other pyrazole derivatives .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

4-(2-methoxy-4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O3/c1-16-10-4-8(13(14)15)2-3-9(10)7-5-11-12-6-7/h2-6H,1H3,(H,11,12)

InChI Key

VUMXARKXAKNHGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CNN=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole typically involves the reaction of 2-methoxy-4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding nitro and methoxy derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation. This reaction yields the corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Scientific Research Applications

4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: In medicinal chemistry, 4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole is explored for its potential as a lead compound in drug development. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Biological Activity (If Reported)
4-(2-Methoxy-4-nitrophenyl)-1H-pyrazole 2-methoxy, 4-nitro Pyrazole core ~261.23 Not explicitly reported (inferred)
(E)-4-(4-Methoxystyryl)-1H-pyrazole 4-methoxy (styryl group) Styryl, nitro ~298.30 Synthetic intermediate
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) 4-nitro (two phenyl groups) Dual nitro groups ~352.25 NMR/IR data reported
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole (15a) 4-fluoro, 4-nitro Ethoxymethyleneamino ~395.35 Antiproliferative activity (IC₅₀: <10 nM)
3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one 4-nitro, methyl, ketone Pyrazolone core ~265.20 No direct activity reported
Key Observations:
  • Substitution Position : The ortho-methoxy group in the target compound introduces steric hindrance absent in para-substituted analogs like (E)-4-(4-methoxystyryl)-1H-pyrazole . This may affect binding to biological targets or crystal packing .

Physicochemical Properties

  • Solubility : The nitro group increases hydrophilicity, but the ortho-methoxy group may reduce solubility compared to para-substituted derivatives due to steric effects .
  • Stability : Nitro groups are generally stable under acidic conditions, but methoxy groups can undergo demethylation in strong bases. The target compound’s stability likely falls between that of purely nitro-substituted pyrazoles and methoxy-dominated analogs .

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